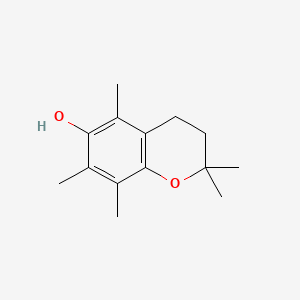

2,2,5,7,8-Pentamethyl-6-chromanol

Descripción general

Descripción

Cromanol es una clase de compuestos orgánicos caracterizados por una estructura de anillo cromano, que es un derivado de benzopirano. Estos compuestos son ampliamente reconocidos por sus actividades biológicas y se encuentran en diversas fuentes naturales, incluidas plantas, algas y hongos. Los cromanol son particularmente notables por sus propiedades antioxidantes, lo que los convierte en valiosos tanto en aplicaciones sanitarias como industriales.

Rutas sintéticas y condiciones de reacción:

Reducción de dihidrocumárinas por hidruros de aluminio: Este es un método común para preparar derivados de 2-cromanol.

Reducción catalizada por titanoceno: Otro método implica la reducción de dihidrocumarina utilizando titanoceno como catalizador.

Reducción doble de cumarinas: Las cumarinas pueden reducirse dos veces para formar 2-cromanol.

Lactonas de acetales: Este método implica la formación de lactonas a partir de acetales, que luego pueden convertirse en cromanol.

Lactolización intramolecular: Esto implica la hidroformilación de derivados protegidos de 2-hidroxiestireno, seguida de una adición conjugada catalizada por paladio.

Métodos de producción industrial:

Derivados de cromanol ópticamente activos: Un método novedoso para producir derivados de cromanol ópticamente activos implica un proceso que no requiere condiciones de reacción severas o reactivos peligrosos, lo que lo hace ventajoso para la producción en masa.

Tipos de reacciones:

Oxidación: Los cromanol pueden sufrir reacciones de oxidación, que a menudo conducen a la formación de quinonas.

Reducción: Las reacciones de reducción pueden convertir los cromanol en sus correspondientes derivados dihidro.

Sustitución: Los cromanol pueden participar en reacciones de sustitución, donde los grupos funcionales en el anillo de cromanol son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Agentes reductores: Los hidruros de aluminio y el titanoceno son agentes reductores utilizados con frecuencia.

Catalizadores: El paladio y otros metales de transición se utilizan a menudo como catalizadores en reacciones de sustitución.

Productos principales:

Quinonas: La oxidación de cromanol generalmente produce quinonas.

Dihidrocromanol: Las reacciones de reducción producen dihidrocromanol.

Cromanol sustituidos: Las reacciones de sustitución dan como resultado diversos derivados de cromanol sustituidos.

Aplicaciones Científicas De Investigación

Los compuestos de cromanol tienen una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Los cromanol ejercen sus efectos a través de varios mecanismos:

Actividad antioxidante: Los cromanol eliminan los radicales libres, protegiendo así las células del daño oxidativo.

Inhibición enzimática: Inhiben la actividad de enzimas como la 5-lipooxigenasa, que participa en las vías inflamatorias.

Unión a receptores: Los cromanol pueden unirse a receptores celulares y modular la expresión genética y la función mitocondrial.

Comparación Con Compuestos Similares

Los cromanol son similares a otros compuestos con una estructura de anillo cromano, como los tocoferoles y tocotrienoles (compuestos de vitamina E). Los cromanol son únicos en su diversidad estructural y gama de actividades biológicas .

Compuestos similares:

- Tocoferoles (α-, β-, γ-, δ-tocoferol)

- Tocotrienoles (α-, β-, γ-, δ-tocotrienol)

- Plastocromanol-8

- Filoquinonas (vitamina K)

- Ubiquinonas (coenzima Q10)

Las características estructurales únicas del cromanol y sus diversas actividades biológicas lo convierten en un compuesto de gran interés en diversos campos de investigación e industria.

Actividad Biológica

2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) is a synthetic compound structurally related to vitamin E that exhibits significant biological activity, particularly as an antioxidant and potential anticancer agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PMCol has the molecular formula and features a chromanol structure characterized by five methyl groups at positions 2, 2, 5, 7, and 8. This unique arrangement contributes to its antioxidant capabilities and biological interactions.

Antioxidant Activity

Mechanism of Action:

PMCol functions primarily as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. This property is essential in mitigating cellular damage associated with various health conditions linked to oxidative stress. Studies have shown that PMCol can inhibit lipid peroxidation processes and enhance anti-inflammatory responses .

Research Findings:

- PMCol demonstrated the ability to protect erythrocytes from hemolysis induced by free radicals .

- It has been observed to interact with nitric oxide in the presence of oxygen, leading to various oxidation products that further emphasize its role as an antioxidant.

Anticancer Properties

Androgen Antagonist Activity:

Research indicates that PMCol exhibits antiandrogen activity in prostate carcinoma cells (LNCaP). It has been shown to inhibit the secretion of prostate-specific antigen (PSA) stimulated by androgens. For instance:

- Treatment with PMCol at concentrations of 30 µM significantly reduced PSA levels in LNCaP cells exposed to androgen stimulation .

- The compound's effects were comparable to those of established antiandrogens like bicalutamide .

Toxicology Studies:

Despite its beneficial effects, toxicity studies have revealed potential adverse effects at high doses:

- In a study involving rats, PMCol administration at doses of 2000 mg/kg/day resulted in hepatotoxicity and nephrotoxicity, as indicated by increased liver weights and elevated liver enzymes (ALT, TBILI) alongside changes in lipid metabolism .

- Lower doses (100 mg/kg/day) exhibited minimal toxicity, highlighting a dose-dependent response .

Case Studies and Clinical Implications

Case Study Overview:

A notable study explored the long-term effects of PMCol on male Sprague-Dawley rats over 28 days. Key findings included:

- Elevated cholesterol levels and signs of liver damage were observed at higher doses.

- Metabolomic analyses indicated disruptions in glutathione synthesis pathways and alterations in drug metabolism .

Potential Applications:

Given its antioxidant properties and ability to modulate androgen activity, PMCol is being investigated for its potential use in preventing or treating androgen-dependent cancers such as prostate cancer. Its water solubility presents advantages over traditional vitamin E derivatives for therapeutic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Antiandrogen | Inhibits PSA secretion in prostate carcinoma cells; reduces cancer cell growth |

| Toxicity Profile | Hepatotoxicity and nephrotoxicity at high doses; minimal toxicity at low doses |

| Research Potential | Investigated for chemopreventive applications in cancer therapy |

Propiedades

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPXHSZHLFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241721 | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

950-99-2 | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 950-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?

A1: The molecular formula of this compound is C14H20O2, and its molecular weight is 220.31 g/mol.

Q2: How does the structure of PMC differ from α-tocopherol?

A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]

Q3: How does PMC exhibit antioxidant activity?

A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]

Q4: How do the antioxidant properties of PMC compare to its oxidation products?

A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []

Q5: How do alcohols influence the oxidation of PMC?

A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []

Q6: Does PMC exhibit any pro-oxidant activity?

A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.

Q7: Does PMC have any anti-cancer activity?

A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]

Q8: Has PMC been investigated in clinical trials?

A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]

Q9: Can PMC be glycosylated by plant cells?

A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.

Q10: How does the solubility of PMC compare to α-tocopherol?

A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.

Q11: How stable is PMC under different conditions?

A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.

Q12: What are some strategies for improving the stability and bioavailability of PMC?

A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.

Q13: What analytical methods are commonly used to characterize and quantify PMC?

A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.